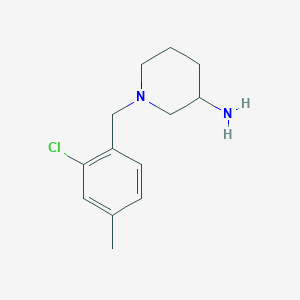
1-(2-Chloro-4-methylbenzyl)piperidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives, such as “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine”, are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the initial alpha-amination of aldehyde with dibenzyl azodicarboxylate (DBAD) was followed by reductive amination/cyclization . This method is designed for the stereoselective synthesis of amine-substituted piperidines .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Piperidine derivatives are commonly explored in drug discovery due to their presence in many pharmacologically active compounds. The piperidine nucleus, to which “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” belongs, is known for its potential antioxidant properties and ability to inhibit or suppress free radicals .
Antiparasitic Activity
Compounds with a piperidine structure have shown significant activity against parasites. For example, certain piperidine analogues have demonstrated high inhibition of parasite growth and selectivity, which suggests that “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” could be researched for antiparasitic applications .
Antimalarial Research
Piperidine derivatives have been synthesized and evaluated for their antimalarial activity in vitro against Plasmodium falciparum. This indicates a potential application of “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” in the development of antimalarial drugs .
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Wirkmechanismus
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Target of Action
For example, some piperidine derivatives have been found to inhibit Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Some piperidine derivatives act as atp-competitive inhibitors, meaning they compete with atp for binding to their target proteins .
Biochemical Pathways
Piperidine derivatives that inhibit akt affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Some piperidine derivatives have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
Piperidine derivatives that inhibit akt can modulate biomarkers of signaling through akt in cells and strongly inhibit the growth of human tumor xenografts in mice .
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-4-5-11(13(14)7-10)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGKGRUPXOADGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylbenzyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
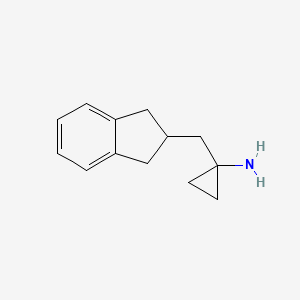

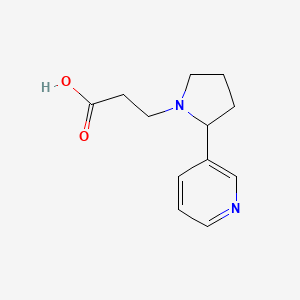

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
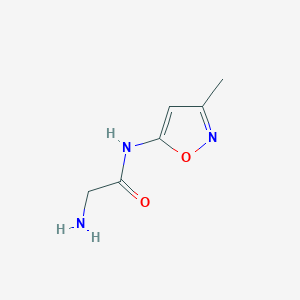
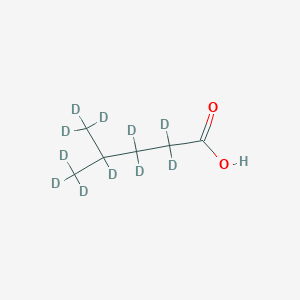

![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
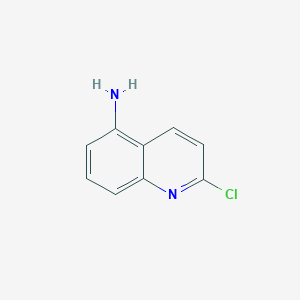
![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)
